2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with an ethylsulfonyl group at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine typically involves the introduction of the ethylsulfonyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The ethylsulfonyl and trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, while the ethylsulfonyl group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-4-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-5-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(difluoromethyl)pyrimidine
Uniqueness
2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific combination of the ethylsulfonyl and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications, particularly in drug development and materials science.
Properties
IUPAC Name |
2-ethylsulfonyl-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-2-15(13,14)6-11-4-3-5(12-6)7(8,9)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBCPRYNJKRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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